
Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methoxy group, and a hydroxyacetate group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 3-chloro-2-methoxyphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with amines or thiols.
科学的研究の応用
Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity to biological molecules. The hydroxyacetate group may participate in hydrogen bonding and other interactions that modulate the compound’s activity.
類似化合物との比較
Similar Compounds
- 3-Chloro-2-methoxyphenylboronic acid
- 3-Chloro-2-methylphenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
Methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate is unique due to the presence of both chloro and methoxy groups on the phenyl ring, along with the hydroxyacetate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H11ClO4 |
|---|---|
分子量 |
230.64 g/mol |
IUPAC名 |
methyl 2-(3-chloro-2-methoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H11ClO4/c1-14-9-6(4-3-5-7(9)11)8(12)10(13)15-2/h3-5,8,12H,1-2H3 |
InChIキー |
XPUQBBGYBRQYJA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=C1Cl)C(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13518621.png)

![4-[4-(Chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B13518634.png)
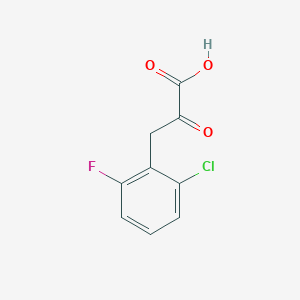
![1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13518641.png)
![2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B13518643.png)
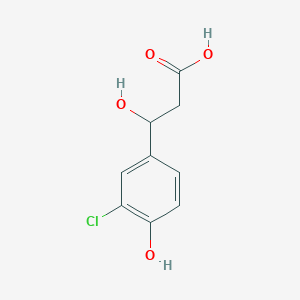
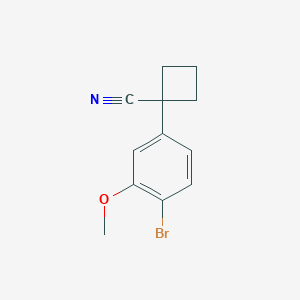
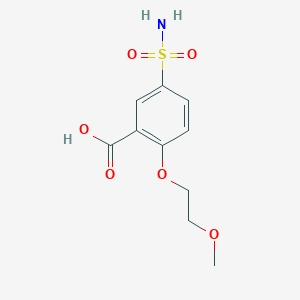

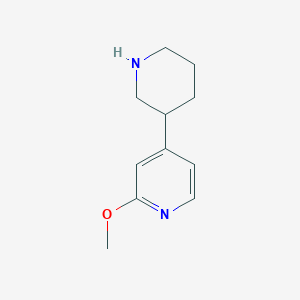
![1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride](/img/structure/B13518684.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13518686.png)

